molecular formula C19H23ClN2O B13942578 (1-Benzyl-piperidin-4-yl)-(4-chloro-3-methoxy-phenyl)-amine

(1-Benzyl-piperidin-4-yl)-(4-chloro-3-methoxy-phenyl)-amine

Cat. No.: B13942578
M. Wt: 330.8 g/mol
InChI Key: NCZCRGFJHPZVMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Benzyl-piperidin-4-yl)-(4-chloro-3-methoxy-phenyl)-amine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a phenyl ring substituted with a chloro and methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-piperidin-4-yl)-(4-chloro-3-methoxy-phenyl)-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Substitution on the Phenyl Ring: The phenyl ring is chlorinated using thionyl chloride and methoxylated using sodium methoxide.

    Coupling Reaction: Finally, the benzylated piperidine and the substituted phenyl ring are coupled using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the phenyl ring, especially at the chloro group, converting it to a phenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

(1-Benzyl-piperidin-4-yl)-(4-chloro-3-methoxy-phenyl)-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Biological Research: The compound is used in studies involving receptor binding and neurotransmitter modulation.

    Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-Benzyl-piperidin-4-yl)-(4-chloro-3-methoxy-phenyl)-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzyl-piperidin-4-yl)-piperazine
  • (1-Benzyl-piperidin-4-yloxy)-acetic acid
  • (1-Benzyl-piperidin-4-yl)-carbamic acid isobutyl ester

Uniqueness

(1-Benzyl-piperidin-4-yl)-(4-chloro-3-methoxy-phenyl)-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and pharmacological properties. The presence of both chloro and methoxy groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H23ClN2O

Molecular Weight

330.8 g/mol

IUPAC Name

1-benzyl-N-(4-chloro-3-methoxyphenyl)piperidin-4-amine

InChI

InChI=1S/C19H23ClN2O/c1-23-19-13-17(7-8-18(19)20)21-16-9-11-22(12-10-16)14-15-5-3-2-4-6-15/h2-8,13,16,21H,9-12,14H2,1H3

InChI Key

NCZCRGFJHPZVMU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC2CCN(CC2)CC3=CC=CC=C3)Cl

Origin of Product

United States

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